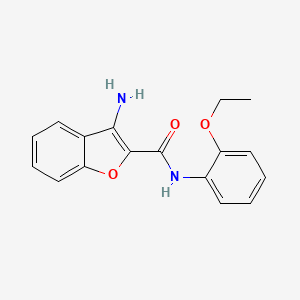

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-14-10-6-4-8-12(14)19-17(20)16-15(18)11-7-3-5-9-13(11)22-16/h3-10H,2,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMELSFDQIKYXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis

The synthesis of 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide generally involves several steps, typically starting from readily available precursors. The key reactions include:

- Formation of Amide Bonds : The carboxylic acid and amine components react to form the amide.

- Oxidation and Reduction : These reactions can lead to the formation of various functional groups that enhance biological activity.

The compound's mechanism of action primarily involves interactions with specific molecular targets, particularly enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This modulation can affect cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Properties

Studies have reported that 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide acts as a neuroprotective agent, particularly against oxidative stress-induced neuronal damage. Its ability to scavenge free radicals and modulate neuroinflammatory responses makes it a candidate for treating neurodegenerative diseases.

Research Findings

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : In a study involving various cancer cell lines, 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide was tested for its cytotoxic effects. The results indicated a dose-dependent increase in apoptosis, correlating with the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Neuroprotection Study : A recent investigation assessed the neuroprotective effects of the compound in a model of oxidative stress using SH-SY5Y cells. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Substituents (e.g., thienylmethyl): Introduce sulfur atoms, enabling unique binding interactions in biological targets .

Physicochemical Properties and Molecular Characteristics

- Lipophilicity : The ethoxy group in the target compound increases logP compared to methoxy analogs, favoring hydrophobic interactions in drug-receptor binding.

- Hydrogen Bonding: The amino and carboxamide groups serve as hydrogen bond donors/acceptors, critical for target engagement.

- Steric Effects : Bulkier substituents (e.g., ethoxy vs. methoxy) may hinder binding in sterically constrained active sites.

Computational Studies and Docking Analyses

AutoDock Vina offers a robust platform for predicting binding modes. For example:

- Hypothetical Docking : The ethoxy group’s increased lipophilicity may enhance binding to hydrophobic pockets in insecticidal targets (e.g., acetylcholinesterase).

- Comparative Affinity : Chlorophenyl analogs may exhibit stronger target affinity due to Cl’s electron-withdrawing effects, as observed in pyridine derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves:

- Construction of the benzofuran-2-carboxylic acid core.

- Activation of the carboxylic acid for amide bond formation.

- Coupling with the substituted aniline (2-ethoxyaniline) to form the amide.

- Introduction or retention of the amino group at position 3 on the benzofuran ring.

This approach is consistent with the synthesis of related benzofuran derivatives, where the amide bond formation is a key step, often facilitated by coupling reagents such as N,N'-carbonyldiimidazole (CDI) or via direct coupling methods under basic conditions.

Cs2CO3-Mediated One-Pot Synthesis of 3-Amino-2-Aroyl Benzofurans

A highly efficient and rapid method for synthesizing 3-amino-2-aroyl benzofuran derivatives, which can be adapted for the target compound, involves the cesium carbonate (Cs2CO3)-mediated reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones in dimethylformamide (DMF) at room temperature.

Key Features of the Method:

- Reagents: 2-hydroxybenzonitrile and 2-bromoacetophenone derivatives.

- Base: Cs2CO3 (2.0 equivalents) is critical for high yield and rapid reaction.

- Solvent: DMF is preferred due to its polar aprotic nature and solubility profile for Cs2CO3.

- Temperature: Room temperature (ambient conditions).

- Reaction Time: 10–20 minutes.

- Yield: Good to excellent (up to 92%).

This method enables the formation of the benzofuran ring via C–C and C–O bond formation in a single step, producing 3-amino-2-aroyl benzofurans efficiently.

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions for the synthesis of a model 3-amino-2-aroyl benzofuran derivative, which can be extrapolated to the preparation of 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide:

| Entry | Solvent | Base (equiv) | Temp. | Time | Yield (%) | Product Ratio (3a:3a') |

|---|---|---|---|---|---|---|

| 1 | DMF | Cs2CO3 (1) | RT | 12 h | 85 | 1:0 |

| 2 | DMF | Cs2CO3 (2) | RT | 10 min | 92 | 1:0 |

| 3 | DMF | Na2CO3 (2) | RT | 2 h | 92 | 1:1.4 |

| 4 | DMF | K2CO3 (2) | RT | 2 h | 82 | 1:1 |

| 5 | DMF | K2CO3 (2) | 100°C | 2 h | 86 | 1:0 |

| 6 | DMF | Et3N (2) | RT | 1 h | 76 | 1:9 |

| 8 | DMSO | Cs2CO3 (2) | RT | 30 min | 88 | 7:3 |

| 9 | MeOH | Cs2CO3 (2) | Reflux | 10 h | 85 | 0:1 |

| 10 | Me2CO | Cs2CO3 (2) | Reflux | 10 h | 90 | 1:0 |

Amide Bond Formation with 2-Ethoxyaniline

The amide bond formation between the benzofuran-2-carboxylic acid derivative and 2-ethoxyaniline can be achieved by:

- Activation of the carboxylic acid using coupling agents such as N,N'-carbonyldiimidazole (CDI), which facilitates amide bond formation under mild conditions.

- Direct coupling using carbodiimide reagents (e.g., EDC, DCC) in the presence of additives like HOBt to improve yield and reduce side reactions.

- Base-mediated coupling under optimized conditions to avoid racemization or decomposition.

This step is critical to introduce the N-(2-ethoxyphenyl) moiety, which imparts specific chemical and biological properties to the final compound.

Copper-Catalyzed N-Arylation for Derivative Functionalization

For further functionalization, especially to obtain N-arylated derivatives of 3-amino benzofurans, a ligand- and base-free copper-catalyzed N-arylation using arylboronic acids has been developed:

- Catalyst: Cu(OAc)2 (10 mol %).

- Conditions: Room temperature, DMF or methanol as solvent.

- Reaction Time: 8–24 hours.

- Yields: Mono- and bi-N-arylated products obtained in moderate to good yields (45–72% for mono-arylated).

This method is advantageous due to mild conditions, use of inexpensive catalysts, and good functional group tolerance.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Benzofuran core synthesis | 2-hydroxybenzonitrile + 2-bromoacetophenone + Cs2CO3 (2 equiv), DMF, RT, 10–20 min | 3-amino-2-aroyl benzofuran core | High yield, rapid, one-pot synthesis |

| Amide bond formation | Benzofuran-2-carboxylic acid + 2-ethoxyaniline + CDI or carbodiimide coupling agents | 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | Mild conditions, efficient coupling |

| N-Arylation (optional) | 3-amino benzofuran + arylboronic acid + Cu(OAc)2 (10 mol %), DMF/MeOH, RT, 8–24 h | N-arylated derivatives | Ligand-free, mild, good yields |

Research Findings and Practical Considerations

- The cesium carbonate-mediated synthesis offers a rapid, high-yielding, and scalable approach to the benzofuran core, which is a crucial intermediate for the target compound.

- The choice of solvent and base is critical; polar aprotic solvents like DMF and the use of Cs2CO3 provide optimal conditions for cyclization and high selectivity.

- The amide coupling step should be carefully controlled to avoid side reactions and ensure high purity of the final product.

- The copper-catalyzed N-arylation provides a versatile method for further derivatization, which can be useful for structure-activity relationship (SAR) studies in medicinal chemistry.

- The methods described are supported by spectroscopic characterization (NMR, HRMS) confirming the structure and purity of the synthesized compounds.

Q & A

Q. Table 1. Key Reaction Conditions for Amidation Step

| Reagent System | Solvent | Temperature | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| EDC/HOBt, DIPEA | DCM | 0°C → RT | 78 | >98% | |

| HATU, DMF | DMF | 50°C | 85 | >99% |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound Modification | Target (IC) | Selectivity (vs. HDAC6) | Reference |

|---|---|---|---|

| 5-Nitro substitution | HDAC1: 12 nM | 15-fold | |

| 2-Ethoxy → 2-Methoxy | α7 nAChR: EC 0.5 µM | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.